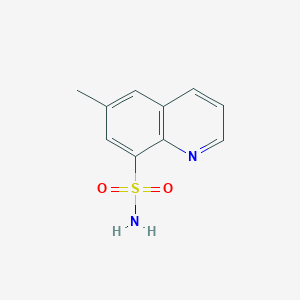

6-Methylquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHGGMVDSBFOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Evolving Protocols for Quinoline-Sulfonamide Core Synthesis

The construction of the quinoline-sulfonamide core is a fundamental step in the synthesis of 6-Methylquinoline-8-sulfonamide and its analogs. Traditional and modern methods have been developed to efficiently create this key structural motif.

Direct Sulfonamide Bond Formation from Quinoline (B57606) Precursors

A primary and direct route to quinoline-8-sulfonamides involves the reaction of a quinoline-8-sulfonyl chloride with a suitable amine. rsc.orgmdpi.com For instance, the synthesis of various quinoline-8-sulfonamide (B86410) derivatives has been achieved by dissolving quinoline-8-sulfonyl chloride in a solvent like dichloromethane (B109758) or chloroform, followed by the addition of a substituted amine in the presence of a base such as pyridine (B92270) or triethylamine. rsc.orgmdpi.com The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is often precipitated by adding the reaction mixture to cold water. rsc.org This straightforward approach allows for the introduction of diverse functionalities onto the sulfonamide nitrogen.

A general procedure for the synthesis of quinoline-8-sulfonamide derivatives is outlined below:

| Step | Reagents and Conditions |

| 1 | Dissolve quinoline-8-sulfonyl chloride in dichloromethane. |

| 2 | Cool the solution to 10 °C. |

| 3 | Add substituted amines. |

| 4 | Add a few drops of pyridine. |

| 5 | Stir overnight and monitor by TLC. |

| 6 | Pour into cold distilled water with a few drops of concentrated HCl to precipitate the product. |

| Table 1: General procedure for the synthesis of quinoline-8-sulfonamide derivatives. rsc.org |

Chemo- and Regioselective Functionalization of the Quinoline Nucleus

Achieving specific substitution patterns on the quinoline ring is crucial for developing targeted therapeutic agents. The regioselective functionalization of quinolines can be challenging but is achievable through various strategies, including C-H activation. mdpi.comnih.gov Transition metal catalysis, in particular, has emerged as a powerful tool for the site-selective modification of the quinoline scaffold. mdpi.comnih.gov

For example, direct C-H functionalization allows for the introduction of various groups at specific positions of the quinoline ring, which might not be accessible through classical methods. This approach is considered a green chemistry strategy as it often leads to higher atom and step economy. mdpi.com The functionalization can be directed to different positions of the quinoline nucleus, such as C2, C3, and C8, by carefully selecting the catalyst and directing groups. mdpi.comchinesechemsoc.org Manganese-catalyzed hydroboration of quinolines has shown high regioselectivity for the C3 position, which can then be further functionalized. chinesechemsoc.org Similarly, iridium-catalyzed C8 sulfonamidation of quinoline N-oxides with sulfonyl azides has been developed, offering a direct route to 8-substituted quinolines. mdpi.comresearchgate.net

Innovations in Synthesis for Methylquinoline-Sulfonamide Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of 6-Methylquinoline-8-sulfonamide derivatives. These innovations focus on improving reaction conditions, yields, and the diversity of accessible structures.

Palladium-Catalyzed Coupling Reactions and C-H Activation Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of quinolines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For instance, palladium-catalyzed C(sp3)-H alkylation of 8-methylquinolines with aziridines provides access to functionalized γ-quinolinylpropylamines. researchgate.net This reaction proceeds through a 6,4-palladacycle intermediate. researchgate.net

Furthermore, direct C-H activation strategies catalyzed by palladium have been employed for the ortho-acyloxylation of related heterocyclic systems, demonstrating the potential for functionalizing the quinoline core. researchgate.net The use of an 8-aminoquinoline (B160924) directing group has been instrumental in achieving branch-selective ortho-C-H alkylation of aryl sulfonamides with vinylsilanes catalyzed by rhodium(II), a strategy that could be adapted for quinoline sulfonamides. nih.gov

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.netbenthamdirect.com This technology has been successfully applied to the synthesis of quinoline derivatives. tandfonline.combenthamdirect.com For example, a microwave-assisted, solvent-free synthesis of quinolines from 2-aminobenzophenones and ketones using N-bromosulfonamides has been reported to produce good to excellent yields. tandfonline.com Another green approach involves the use of a heterogeneous catalyst, Mg(OTf)2.SiO2, under microwave irradiation for the synthesis of quinoline sulfonates and sulfonamides. heteroletters.org These methods often avoid the use of hazardous and environmentally unfriendly acids or bases. tandfonline.comnih.gov

The principles of green chemistry, such as atom economy and the use of renewable resources and less hazardous solvents, are increasingly being incorporated into the synthesis of quinoline derivatives. rsc.orgacs.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom- and step-economical. researchgate.net A visible-light-induced, photocatalyst-free, three-component radical tandem cyclization has been developed for the synthesis of difluoroamidosulfonylated quinolines. researchgate.net This reaction utilizes N-propargylamine, N-allylbromodifluoroacetamides, and a sulfur dioxide source to generate a variety of functionalized quinolines with high regioselectivity. researchgate.net

Another example is the Knoevenagel condensation/aza-Wittig reaction cascade, which has been used to synthesize 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. beilstein-journals.org This domino reaction proceeds efficiently to build the quinoline core. beilstein-journals.org

Design and Synthesis of Derivatives through Structural Modification

The 6-methylquinoline-8-sulfonamide scaffold serves as a foundational structure for the development of new chemical entities with tailored biological and physicochemical properties. Through systematic structural modification, researchers can fine-tune the molecule's characteristics to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies involve exploring positional isomerism on the quinoline ring, altering substituents on the sulfonamide nitrogen, and employing advanced medicinal chemistry techniques like bioisosteric replacement and scaffold hopping.

The substitution pattern on the quinoline core is a critical determinant of a molecule's biological activity. The position and electronic nature of substituents can profoundly influence how the molecule interacts with its biological target.

Research into quinoline derivatives has shown that the placement of functional groups is crucial. For instance, in a series of quinoline analogues developed as potential anti-HIV agents, the presence of a methyl group at the C-6 position of the quinoline ring was found to play a more significant role in integrase inhibition than a chlorine atom, a methyl group at the C-7 position, or no substitution at all. researchgate.net This highlights the specific importance of the 6-methyl group in the parent compound's nomenclature.

The electronic properties of substituents are also pivotal. Structure-activity relationship (SAR) studies on quinoline derivatives have revealed that electron-withdrawing groups, such as trifluoromethyl (CF₃), nitro (NO₂), or fluoro groups, can lead to a significant increase in inhibitory activity against certain viral targets. nih.gov Conversely, the introduction of electron-donating groups in the same positions often results in no signs of inhibition. nih.gov The variation of substituents at positions 5, 6, 7, and 8 of the quinoline ring can modulate not only biological activity but also physicochemical properties such as metal ion chelation and fluorescence response. nih.gov The coordination of a Zn²⁺ ion, for example, can be influenced by different substituents, which affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the compound's absorption and fluorescence characteristics. nih.gov

| Compound ID | Quinoline Ring Position | Substituent | Biological Activity (Anti-inflammatory IC₅₀) |

|---|---|---|---|

| 24 | 5-Sulfonamide | N-(4-chlorophenyl) | 6.7 ± 0.3 μg/mL |

| 36 | 8-Sulfonamide | N-(2,4-dichlorophenyl) | 3.2 ± 0.2 μg/mL |

| 47 | 8-Sulfonate | 4-methylphenyl | 2.9 ± 0.5 μg/mL |

| Standard | Ibuprofen | 11.2 ± 1.9 μg/mL |

The sulfonamide group (-SO₂NHR) is a key functional handle for introducing structural diversity into the 6-methylquinoline-8-sulfonamide scaffold. The substituent (R group) attached to the sulfonamide nitrogen can be readily varied, providing a powerful means to modulate the compound's properties. The synthesis of such derivatives typically involves the reaction of 8-aminoquinoline precursors with a diverse range of sulfonyl chlorides. acs.org

Studies on 8-sulfonamidoquinoline derivatives as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes, have demonstrated that the nature of the substituent on the sulfonamide nitrogen dictates both potency and selectivity. acs.org For example, derivatives with small substituents like thiophene (B33073) or p-trifluoromethylphenyl showed a preference for inhibiting MMP-2 and MMP-8. acs.org In contrast, introducing a larger, bulkier substituent such as a biphenyl (B1667301) group resulted in broad-spectrum activity against multiple MMPs, likely due to strong interactions with a deep binding pocket in the enzymes. acs.org

Furthermore, the linker region that connects the core scaffold to other functional moieties can be modified to improve physicochemical properties. In some quinoline-based compounds, replacing a planar phenyl linker was explored as a strategy to reduce planarity, which can in turn enhance aqueous solubility. nih.gov

| Fragment ID | Sulfonamide Substituent | Target | Observed Activity/Selectivity |

|---|---|---|---|

| 1 | Biphenyl | MMPs | Broad-spectrum activity |

| 2 | Thiophene | MMPs | Preference toward MMP-2 and -8 |

| 3 | p-Trifluoromethylphenyl | MMPs | Preference toward MMP-2 and -8 |

To further explore chemical space and optimize drug-like properties, medicinal chemists employ more advanced strategies such as bioisosteric replacement and scaffold hopping.

Bioisosteric replacement is a strategy where an atom or a group of atoms in a molecule is exchanged with a broadly similar alternative. cambridgemedchemconsulting.com The goal is to create a new compound that retains the desired biological activity of the parent molecule but possesses improved characteristics, such as enhanced selectivity, better pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.comresearchgate.net A classic example relevant to this scaffold involves the relationship between 8-hydroxyquinolines and 8-sulfonamidoquinolines. The sulfonamide group can be considered a bioisostere of the hydroxyl group, acting as a zinc-binding group in a similar fashion but with different chemical properties, which has been exploited in the development of antibacterial agents. nih.gov Another sophisticated bioisosteric replacement involves substituting an amide functional group with a 1,2,3-triazole ring. mdpi.com This modification in quinoline-8-sulfonamide derivatives was hypothesized to provide better stabilization of the ligand-receptor complex through additional interactions involving the nitrogen atoms of the triazole ring. mdpi.com

| Strategy | Original Group/Scaffold | Replacement Group/Scaffold | Rationale/Outcome | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | 8-Hydroxyl (-OH) | 8-Sulfonamide (-SO₂NHR) | Acts as an alternative zinc-binding group, creating novel antibacterial compounds. | nih.gov |

| Bioisosteric Replacement | Amide (-C(O)NH-) | 1,2,3-Triazole | Offers additional hydrogen bond acceptors, potentially improving ligand-receptor stabilization. | mdpi.com |

| Scaffold Hopping | 8-Sulfonamidoquinoline | 2-Sulfonamidophenylbenzimidazole | Alters selectivity profile against MMPs while retaining zinc-binding function. | acs.org |

Elucidation of Molecular Mechanisms in Biological Systems

Enzyme Inhibition Profiles and Molecular Targeting

The quinoline-8-sulfonamide (B86410) moiety is a versatile pharmacophore that has been incorporated into molecules designed to inhibit a range of enzymes. The specific chemical properties of this scaffold, including its ability to coordinate with metal ions and form hydrogen bonds, allow for targeted interactions with the active sites of various enzymes.

Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) to pyruvate. nih.gov In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes necessary for cell proliferation. nih.gov

Derivatives of 6-, 7-, and 8-sulfamoylquinoline have been identified as significant activators of PKM2. nih.gov By promoting the formation or stabilization of the more active tetrameric form of PKM2, these compounds enhance the rate of glycolysis. nih.gov This metabolic shift is hypothesized to create a metabolic program that is less conducive to cancer cell proliferation. nih.gov

Research on a series of 8-quinolinesulfonamide derivatives has demonstrated their potential as potent modulators of PKM2. In silico studies identified specific compounds as effective modulators, and subsequent in vitro experiments confirmed their biological activity. For instance, one derivative, compound 9a in the cited study, was shown to significantly reduce intracellular pyruvate levels in A549 lung cancer cells. nih.gov This modulation of PKM2 activity also had a direct impact on cancer cell viability and cell-cycle phase distribution, indicating a high anti-proliferative effect. nih.gov

| Compound Derivative | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-Quinolinesulfonamide Derivative (9a) | A549 Lung Cancer Cells | ~50% reduction in intracellular pyruvate level | nih.gov |

| 8-Quinolinesulfonamide Derivative (9a) | Various Cancer Cell Lines (C32, COLO829, MDA-MB-231, U87-MG, A549) | High cytotoxicity with IC50 values ranging from 0.376 mM to 0.756 mM | nih.gov |

The quinolinesulfamoyl moiety is frequently incorporated into molecules designed as carbonic anhydrase (CA) inhibitors. researchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group acts as a zinc binder, which is a key feature for the inhibition of these zinc-containing enzymes. researchgate.net

The 8-sulfonamidoquinoline core is a well-established zinc-chelating fragment. acs.org This property has been leveraged to design inhibitors for zinc-dependent metalloproteases, such as Matrix Metalloproteinases (MMPs) and the light chain (LC) of Botulinum Neurotoxin serotype A (BoNT/A).

Matrix Metalloproteinases (MMPs): Libraries of quinoline-sulfonamides have been screened against various MMPs, demonstrating impressive inhibition. acs.org The potency and selectivity of these fragments against different MMPs can be modulated by altering the substituents on the sulfonamide group. For example, derivatives with small substituents like thiophene (B33073) showed a preference for MMP-2 and MMP-8, whereas larger substituents resulted in broad-spectrum activity. acs.org This indicates that the quinoline-sulfonamide scaffold serves as an effective zinc-binding group to anchor the inhibitor in the enzyme's active site, while peripheral modifications can enhance affinity and selectivity. acs.org

Botulinum Neurotoxin A Light Chain (BoNT/A LC): BoNT/A LC is a zinc-dependent endopeptidase that disrupts neurotransmission. nih.gov The structurally related 8-hydroxyquinoline (B1678124) (quinolin-8-ol) scaffold, known for its chelating properties, has been investigated for its ability to inhibit BoNT/A LC by disrupting the zinc-containing active site. nih.gov Screening of quinolinol derivatives revealed that many compounds could inhibit the enzyme's activity. nih.gov Further optimization of a quinolinol-5-sulfonamide scaffold led to the development of a lead compound with a submicromolar Ki value, which demonstrated inhibitory activity in both cell-based and ex vivo assays. nih.govresearchgate.net This highlights the principle of using zinc-chelating quinoline (B57606) derivatives to inhibit metalloproteases.

At present, there is no specific research available detailing the interaction of 6-Methylquinoline-8-sulfonamide with Glyoxalase I (GLO1).

| Scaffold | Enzyme Target | Inhibition Principle | Reference |

|---|---|---|---|

| 8-Sulfonamidoquinoline | Matrix Metalloproteinases (MMP-2, -3, -8, -9) | Zinc Chelation in Active Site | acs.org |

| Quinolinol-5-sulfonamide | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | Zinc Chelation in Active Site | nih.govresearchgate.net |

Cholinesterases (AChE and BChE): Recent research has explored quinoline-sulfonamides as multi-target agents for neurodegenerative conditions like Alzheimer's disease. A 2024 study detailed the design and synthesis of novel quinoline-sulfonamides as dual inhibitors of both cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) and monoamine oxidases (MAO). consensus.apprsc.org Several compounds from the series showed potent, competitive inhibition against these enzymes, suggesting their potential as multifunctional therapeutic candidates for Alzheimer's disease. consensus.app

| Enzyme Target | Most Potent Derivative (from study) | IC50 Value (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Compound a6 | 1.10 ± 0.77 | consensus.app |

| Butyrylcholinesterase (BChE) | Compound a11 | 0.58 ± 0.05 | consensus.app |

| Monoamine Oxidase-A (MAO-A) | Compound a5 | 0.59 ± 0.04 | consensus.app |

| Monoamine Oxidase-B (MAO-B) | Compound a12 | 0.47 ± 0.03 | consensus.app |

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides as a class are well-known inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. nih.govwikipedia.org They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.com This inhibition blocks the production of folate, which is necessary for synthesizing nucleic acids, thereby halting bacterial growth. wikipedia.orgpatsnap.com The development of hybrid molecules combining the quinoline and sulfonamide moieties is a strategy being explored to combat bacterial resistance. nih.gov One such hybrid compound, QS3, demonstrated enhanced inhibitory effects against resistant bacterial strains compared to standard antibiotics. nih.gov

Casein Kinase 2 (CK2) is a serine/threonine protein kinase involved in cell cycle control, proliferation, and the regulation of apoptosis. nih.gov It is often found to be upregulated in many types of cancer cells. nih.gov While numerous inhibitors of CK2 have been developed, there is currently no specific research in the available scientific literature that documents the inhibition of Casein Kinase 2 by 6-Methylquinoline-8-sulfonamide or other quinoline-8-sulfonamide derivatives.

Intracellular Biochemical Pathway Perturbations

The targeted inhibition or modulation of specific enzymes by 6-methylquinoline-8-sulfonamide and its analogs leads to significant disruptions in key intracellular biochemical pathways.

The most prominent example is the perturbation of cancer cell metabolism through the modulation of PKM2. By activating PKM2, quinoline-8-sulfonamide derivatives force a shift in glucose metabolism. nih.gov Instead of allowing glycolytic intermediates to be shunted into anabolic pathways (the Warburg effect), the enhanced activity of PKM2 pushes the flux towards the production of pyruvate and ATP. nih.gov This reversal of the cancer-associated metabolic phenotype can reduce the availability of building blocks for biosynthesis, thereby inhibiting cell proliferation and reducing cell viability. nih.gov The reduction of intracellular pyruvate levels and the observed cytotoxicity in cancer cell lines provide direct evidence of this pathway perturbation. nih.gov

Furthermore, the inhibition of other enzymes like carbonic anhydrases can affect pH regulation and ion transport, while the inhibition of MMPs can interfere with tissue remodeling processes, which are often dysregulated in diseases like cancer. The potential for dual-inhibition of cholinesterases and monoamine oxidases by quinoline-sulfonamides points to a perturbation of neurotransmitter pathways relevant to neurodegenerative diseases. consensus.app

Glycolytic Flux Modulation and ATP Homeostasis

Recent research has highlighted the significant role of quinoline-8-sulfonamide derivatives in the modulation of cancer cell metabolism, particularly through their interaction with pyruvate kinase M2 (PKM2). nih.govnih.govmdpi.com PKM2 is a critical enzyme in the glycolytic pathway, responsible for the final rate-limiting step of converting phosphoenolpyruvate to pyruvate, which is coupled with the production of ATP. nih.govpatsnap.com In many cancer cells, PKM2 is preferentially expressed and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. nih.govpatsnap.com The less active dimeric form is predominant in tumor cells and leads to a bottleneck in glycolysis, causing an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways essential for rapid cell proliferation. nih.gov

Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity. nih.govnih.gov By influencing the oligomeric state of PKM2, these compounds can either activate or inhibit its enzymatic function. patsnap.com Inhibition of PKM2 by compounds such as certain quinoline-8-sulfonamide derivatives can lead to a reduction in the glycolytic flux, thereby limiting the production of ATP and pyruvate. nih.govnih.gov This disruption of ATP homeostasis can be particularly detrimental to cancer cells, which have high energy demands to sustain their rapid growth and proliferation. nih.gov

Redox State Alterations and Reactive Oxygen Species (ROS) Generation

The quinoline scaffold, a core component of 6-Methylquinoline-8-sulfonamide, is known to be associated with the generation of reactive oxygen species (ROS) in biological systems. nih.gov ROS, which include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can induce oxidative stress and damage cellular components such as lipids, proteins, and DNA. mdpi.commdpi.com While low levels of ROS can function as signaling molecules, excessive production can lead to cellular damage and trigger programmed cell death, or apoptosis. mdpi.com

The mechanism by which quinoline derivatives induce ROS production can vary. In some instances, these compounds can interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide radicals. mdpi.com Additionally, the metabolic processing of quinoline compounds within the cell can lead to the formation of redox-cycling intermediates that continuously generate ROS. mdpi.com

While direct studies on 6-Methylquinoline-8-sulfonamide's effect on ROS are not extensively documented, the broader class of quinoline and sulfonamide derivatives has been shown to influence the cellular redox state. nih.govbenthamdirect.com For example, some quinoline alkaloids have been shown to induce a dose- and time-dependent increase in ROS production in pathogenic organisms. nih.gov This elevation in ROS levels was correlated with an increase in apoptosis, suggesting that the induction of oxidative stress is a key component of their cytotoxic mechanism. nih.gov Given the established role of oxidative stress in inducing apoptosis in cancer cells, it is plausible that 6-Methylquinoline-8-sulfonamide may exert part of its anti-proliferative effects through the generation of ROS, thereby altering the cellular redox balance and pushing the cell towards a pro-apoptotic state.

Cellular Anti-Proliferative and Growth Inhibition Mechanisms in Preclinical Models

The anti-proliferative and growth-inhibitory effects of quinoline derivatives, including those with a sulfonamide moiety, have been demonstrated in various preclinical cancer models. nih.govresearchgate.netbrieflands.com These compounds have shown efficacy against a range of cancer cell lines, highlighting their potential as therapeutic agents. mdpi.comnih.gov The primary mechanism underlying these effects is often linked to the induction of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. nih.govnih.gov

Studies on quinoline-8-sulfonamide derivatives have shown significant cytotoxicity towards various cancer cell lines. nih.gov For example, one such derivative demonstrated notable anti-proliferative effects against melanoma, colorectal carcinoma, glioblastoma, and lung cancer cell lines. nih.gov The observed reduction in cancer cell viability is often dose-dependent. nih.gov

The induction of apoptosis by these compounds can be mediated through several pathways. One of the key mechanisms involves the modulation of the cell cycle, leading to arrest at specific checkpoints. nih.gov This prevents the cancer cells from progressing through the division cycle and ultimately triggers the apoptotic cascade. Furthermore, the anti-proliferative activity of some quinoline derivatives has been linked to their ability to induce DNA fragmentation, a hallmark of apoptosis. nih.gov The activation of caspases, a family of proteases that execute the apoptotic process, has also been observed following treatment with quinoline-based compounds. nih.gov

The table below summarizes the cytotoxic activity of a representative quinoline-8-sulfonamide derivative (Compound 9a from a cited study) against various human cancer cell lines, illustrating the broad-spectrum anti-proliferative potential of this class of compounds. nih.gov

Cytotoxic Activity of a Quinoline-8-Sulfonamide Derivative

| Cancer Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) |

|---|---|---|---|

| C32 | Amelanotic melanoma | 520 | 233.9 |

| COLO829 | Metastatic melanoma | 376 | 168.7 |

| MDA-MB-231 | Breast adenocarcinoma | 609 | 273.5 |

| U87-MG | Glioblastoma | 756 | 339.7 |

| A549 | Lung carcinoma | 496 | 223.1 |

Comprehensive Structure-Activity Relationship (SAR) Studies

Correlating Substituent Identity and Position with Biological Potency

The biological activity of quinoline sulfonamides is significantly influenced by the nature and position of substituents on the quinoline ring and the sulfonamide group. While specific SAR studies on 6-Methylquinoline-8-sulfonamide are limited, general principles can be derived from research on related quinoline sulfonamide derivatives.

The Quinoline Core and its Substituents: The quinoline moiety itself is a crucial pharmacophore in many biologically active compounds. mdpi.com The position of the sulfonamide group on the quinoline ring is a key determinant of activity. For instance, 8-sulfamoylquinolines have been identified as activators of pyruvate kinase M2 (PKM2), a target in cancer metabolism. nih.gov The presence of a methyl group at the 6-position, as in 6-Methylquinoline-8-sulfonamide, can influence the compound's electronic properties and steric profile, which in turn can affect its binding to biological targets. Modifications at different positions of the quinoline ring can lead to varied biological outcomes.

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a critical functional group that can engage in hydrogen bonding and other interactions with protein targets. nih.gov Substitution on the sulfonamide nitrogen (N1) can significantly impact the compound's acidity (pKa) and, consequently, its ability to penetrate cell membranes and interact with target enzymes. For antibacterial sulfonamides, an optimal pKa range of 6.6 to 7.4 is often associated with higher therapeutic activity, as it allows for a balance between the ionized and non-ionized forms of the drug, facilitating cell membrane passage. While the primary application discussed here is anticancer activity, these physicochemical principles are broadly relevant.

The nature of the substituent on the sulfonamide nitrogen is also critical. The introduction of heterocyclic rings on the N1 nitrogen of sulfonamides has been shown to increase the potency of some drugs. This suggests that modifications to the sulfonamide portion of 6-Methylquinoline-8-sulfonamide could lead to derivatives with enhanced biological activity.

Pharmacophore Mapping and Key Interaction Motif Identification

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoline-based compounds, several key pharmacophoric features have been identified that contribute to their interaction with biological targets.

General Pharmacophore Features of Quinolines: The quinoline ring system often acts as a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pockets of proteins. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

Pharmacophore for PKM2 Modulation: In the context of PKM2 modulation by quinoline-8-sulfonamide derivatives, the quinoline moiety is observed to occupy a flat, largely non-polar surface within the protein's binding site. nih.gov The sulfonamide group plays a crucial role in anchoring the molecule through hydrogen bonding. Specifically, one of the oxygen atoms of the sulfonamide can accept a hydrogen bond from amino acid residues like tyrosine. nih.gov The amide portion of substituents attached to the sulfonamide can also form hydrogen bonds with other residues, such as lysine. nih.gov

A general pharmacophore model for quinoline-based PKM2 modulators would likely include:

A hydrophobic region corresponding to the quinoline ring.

A hydrogen bond acceptor feature associated with one of the sulfonamide oxygens.

Additional hydrogen bond donor or acceptor sites depending on the substitution on the sulfonamide nitrogen.

Computational Chemistry and in Silico Molecular Design

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores are calculated by the docking software's scoring function and provide a quantitative estimate of how strongly the ligand binds to the protein. Without specific docking studies for 6-Methylquinoline-8-sulfonamide, no such quantitative data on its binding affinities or energetics can be reported.

A hypothetical data table for such findings would look like this:

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Not Available | Not Available | Not Available | Not Available |

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations delve into the electronic structure of a molecule to elucidate its geometry, reactivity, and other physicochemical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. A DFT analysis of 6-Methylquinoline-8-sulfonamide would start with geometry optimization to find its most stable three-dimensional structure. From this optimized geometry, various properties such as bond lengths, bond angles, and dihedral angles could be precisely determined. Furthermore, DFT can be used to calculate reactivity descriptors that predict how the molecule will behave in chemical reactions. To date, no specific DFT studies have been published for 6-Methylquinoline-8-sulfonamide.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. As there are no published quantum chemical studies on 6-Methylquinoline-8-sulfonamide, the specific values for these parameters are not known.

A prospective data table for FMO analysis would be structured as follows:

| Parameter | Value (eV) |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Electronegativity (χ) | Not Available |

| Chemical Hardness (η) | Not Available |

| Global Softness (S) | Not Available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (electronegative, typically colored red), which are prone to electrophilic attack, and electron-poor regions (electropositive, typically colored blue), which are susceptible to nucleophilic attack. An MEP map for 6-Methylquinoline-8-sulfonamide would be invaluable for visualizing its reactive sites and predicting its non-covalent interaction patterns. However, no such MEP analysis has been reported in the scientific literature for this compound.

Theoretical Prediction of Vibrational and Nuclear Magnetic Resonance (NMR) Spectra

Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational and NMR spectra of molecules. nih.govnih.gov These theoretical calculations provide valuable data that can aid in the structural confirmation of synthesized compounds by comparing predicted spectra with experimental results. nih.govresearchgate.net

Vibrational Spectra (FT-IR/Raman)

The theoretical vibrational spectrum of 6-Methylquinoline-8-sulfonamide can be calculated to identify the characteristic frequencies of its functional groups. The sulfonamide group (–SO₂NH₂) has distinct stretching vibrations. rsc.org The asymmetric and symmetric stretching vibrations of the SO₂ moiety are expected to appear in the ranges of 1345–1310 cm⁻¹ and 1186–1143 cm⁻¹, respectively. nih.govrsc.org The S–N bond stretching is typically observed at lower frequencies, around 940 cm⁻¹. nih.gov The N–H stretching vibrations of the sulfonamide group are expected in the region of 3349–3144 cm⁻¹. rsc.org

The quinoline (B57606) ring system also presents characteristic vibrations. The aromatic C=C stretching vibrations are predicted to occur in the 1594–1489 cm⁻¹ region, while C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹. rsc.orgresearchgate.net The methyl group (–CH₃) attached to the quinoline ring would show symmetric and asymmetric stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts (δ). For the 6-methylquinoline (B44275) portion of the molecule, the methyl group protons (G) are expected to produce a singlet at approximately 2.52 ppm. chemicalbook.com The aromatic protons on the quinoline ring would appear in the range of 7.3 to 8.9 ppm. chemicalbook.com Specifically, protons labeled A, B, C, D, E, and F in a standard 6-methylquinoline structure correspond to predicted shifts of approximately 8.83 ppm, 8.03 ppm, 7.99 ppm, 7.55 ppm, 7.53 ppm, and 7.32 ppm, respectively. chemicalbook.com

The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet at a high chemical shift, potentially around 10-11 ppm, which is characteristic for this functional group. researchgate.net In the ¹³C NMR spectrum, the aromatic carbons of the quinoline ring are predicted to resonate in the region of 98 to 160 ppm. nih.govrsc.org The carbon of the methyl group would likely appear at a much lower chemical shift, around 24 ppm. rsc.org

Molecular Dynamics Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. peerj.com For a potential drug candidate like 6-Methylquinoline-8-sulfonamide, MD simulations can provide profound insights into its conformational stability and its dynamic interactions with biological targets, such as enzymes or receptors. researchgate.netnih.gov

By simulating the molecule in a biological environment (e.g., in water), researchers can observe its flexibility, predominant conformations, and intramolecular interactions. nih.gov Such studies on related sulfonamide and quinoline derivatives have been used to elucidate binding mechanisms to target proteins. peerj.comresearchgate.net For instance, MD simulations can reveal the stability of a ligand-protein complex, identifying key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the ligand. researchgate.net

The binding free energy of the molecule to a target can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com These calculations help in quantifying the affinity of the compound for its target, a critical parameter in drug design. peerj.com A simulation of 6-Methylquinoline-8-sulfonamide could therefore predict its behavior and stability within a specific protein's binding pocket, guiding further optimization of its structure. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Online web servers and specialized software like SwissADME and pkCSM are commonly used to predict these properties based on the molecule's structure. nih.govjournalijtdh.com

For 6-Methylquinoline-8-sulfonamide, these predictions would focus on several key parameters to evaluate its drug-likeness. This includes adherence to established guidelines such as Lipinski's rule of five, which predicts oral bioavailability. nih.govjournalijtdh.com Studies on similar sulfonamide compounds have shown that they can possess favorable ADME profiles, suggesting they are suitable candidates for oral administration. nih.gov

Key predicted ADME properties would include:

Absorption: Parameters like water solubility, Caco-2 permeability (an indicator of intestinal absorption), and oral bioavailability are estimated.

Distribution: Predictions would cover plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 enzymes is assessed.

Excretion: Predictions may include total clearance.

These computational predictions help to identify potential liabilities early in the drug development process, saving time and resources. nih.gov

Preclinical Biological Evaluation and Assay Methodologies

In Vitro Enzyme Kinetic and Inhibition Assays

The quinoline-8-sulfonamide (B86410) core structure has been identified as a potent inhibitor of several key enzymes implicated in disease, with in vitro assays being crucial for determining their mechanism and potency.

Derivatives of quinoline-8-sulfonamide have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism. mdpi.comnih.gov PKM2's role in regulating glycolysis makes it an attractive therapeutic target. mdpi.com In one study, a series of 8-quinolinesulfonamide derivatives were designed using molecular docking and synthesized to target PKM2. mdpi.comnih.gov These studies confirmed that specific derivatives could modulate the enzyme's activity, which is fundamental to the metabolic reprogramming seen in cancer cells. mdpi.com

Another enzyme target for this class of compounds is Glyoxalase 1 (GLO1), which is involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. A screening of a library of metal-binding pharmacophores identified N-Methylquinoline-8-sulfonamide as an inhibitor of GLO1. nih.gov

Furthermore, related quinolinol sulfonamides have been evaluated as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc metalloprotease. researchgate.netnih.gov Kinetic evaluations of a lead compound from this class revealed a submicromolar Ki and demonstrated an uncompetitive inhibition mechanism, providing insight into how the compound interacts with the enzyme-substrate complex. researchgate.net

Cell-Based Functional Assays for Specific Cellular Responses

Following in vitro enzyme assays, cell-based functional assays are employed to evaluate the effects of compounds on specific cellular processes in a more biologically relevant context.

Cytotoxicity and Cell Viability Assessment in Cancer Cell Lines

A primary application for quinoline-8-sulfonamide derivatives is in oncology research. Their cytotoxic effects are commonly evaluated across a panel of human cancer cell lines using assays like the WST-1 or MTT assay, which measure cell viability. mdpi.com For instance, a synthesized 8-quinolinesulfonamide derivative, compound 9a , demonstrated significant cytotoxicity against multiple cancer cell lines. mdpi.com Similarly, a series of molecular hybrids combining quinoline (B57606) and sulfonamide moieties were tested against various cancer cell lines, with some compounds showing high potency, particularly against leukemia and lymphoma cell lines. nih.gov A crucial aspect of this research is assessing selectivity. Studies have shown that certain quinoline-sulfonamide hybrids exhibit potent activity against cancer cells while having minimal effect on non-cancerous cell lines, indicating a favorable therapeutic window. nih.gov

Table 1: Cytotoxicity (IC₅₀) of Quinoline-8-Sulfonamide Derivatives in Various Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 9a ¹ | A549 | Lung Carcinoma | 223.1 | mdpi.com |

| C32 | Amelanotic Melanoma | 233.9 | mdpi.com | |

| COLO829 | Melanoma | 168.7 | mdpi.com | |

| MDA-MB-231 | Breast Adenocarcinoma | 273.5 | mdpi.com | |

| U87-MG | Glioblastoma | 339.7 | mdpi.com | |

| Compound 9e ² | Jurkat | T-cell Leukemia | 7.43 | nih.gov |

| K562 | Chronic Myelogenous Leukemia | 5.47 | nih.gov | |

| MOLT-4 | T-cell Leukemia | >50 | nih.gov | |

| Compound 9j ² | MOLT-4 | T-cell Leukemia | 5.57 | nih.gov |

| Compound 9n ² | RAMOS | Burkitt's Lymphoma | 2.76 | nih.gov |

| All Hybrids ² | MRC-5 | Normal Lung Fibroblast | >50 | nih.gov |

¹N-((1-(quinolin-8-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoline-8-sulfonamide ²Refers to a series of quinoline and sulfonamide molecular hybrids.

Cellular Pyruvate and Metabolite Level Quantification

To confirm the mechanism of action for compounds targeting metabolic enzymes like PKM2, researchers quantify key metabolites within the cell. For derivatives of quinoline-8-sulfonamide identified as PKM2 modulators, the intracellular level of pyruvate is a key biomarker of target engagement. mdpi.comnih.gov In a study using A549 lung cancer cells, treatment with a lead 8-quinolinesulfonamide derivative at a concentration of 200 µg/mL for 72 hours resulted in a 50% reduction in the intracellular pyruvate level compared to untreated control cells. mdpi.com This quantification was achieved using a fluorometric enzyme assay on cell lysates, confirming that the compound's cytotoxic effects correlate with its ability to impact pyruvate kinase activity within the cell. mdpi.com

Application as Fluorescent Probes in Biochemical and Cellular Assays

The inherent fluorescent properties of the quinoline ring system make quinoline-sulfonamide derivatives useful as chemical probes for bioimaging and sensing applications. vulcanchem.com A prominent example is 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) , a widely used fluorescent sensor for detecting and imaging cellular zinc (Zn²⁺). nih.govnih.gov

TSQ's utility stems from its fluorescence emission characteristics upon binding to zinc. In cellular environments, TSQ exhibits punctate staining, often concentrated around the nucleus, with a fluorescence emission maximum near 470 nm. nih.gov This emission is believed to result from the formation of a ternary complex: TSQ-Zn-protein. nih.gov When cells are exposed to excess permeable zinc, a diffuse fluorescence with an emission peak shifted to 490 nm is observed, which is indicative of the formation of a Zn(TSQ)₂ complex. nih.gov This spectral shift allows for the differentiation and imaging of protein-bound zinc versus transient fluxes in the cellular "free" zinc pool. Studies with zinc-containing proteins like carbonic anhydrase confirmed the formation of a ternary adduct with TSQ that has a 470 nm emission maximum. nih.gov

Ex Vivo Studies in Tissue and Organ Models

To bridge the gap between cell-based assays and in vivo studies, ex vivo models using isolated tissues or organs provide a more complex physiological system to test compound efficacy. While data on 6-methylquinoline-8-sulfonamide itself is limited, related quinolinol sulfonamide derivatives have been evaluated in an ex vivo mouse hemidiaphragm assay. researchgate.netnih.gov This model is used to assess the effects of inhibitors on botulinum neurotoxin A (BoNT/A), which induces muscle paralysis. researchgate.net In these studies, the isolated mouse hemidiaphragm muscle is exposed to the toxin, and the ability of the test compounds to mitigate the resulting paralysis is measured. researchgate.netnih.gov The successful application of this model for quinolinol sulfonamides demonstrates a viable pathway for evaluating the potential of the broader quinoline sulfonamide class in functional tissue-based assays. researchgate.net

Advanced Analytical Characterization and Interaction Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular puzzle of 6-Methylquinoline-8-sulfonamide, from its atomic connectivity to its electronic properties.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are necessary for definitive assignments, especially in complex aromatic systems like quinolines.

For quinoline-8-sulfonamide (B86410) derivatives, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical. vulcanchem.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. vulcanchem.com These correlations are instrumental in assigning the specific chemical shifts of the protons and carbons on the 6-methylquinoline (B44275) core and confirming the position of the sulfonamide group at C-8.

Illustrative NMR Data for a Related Quinoline (B57606) Structure: For the parent 6-methylquinoline, distinct signals are observed in the ¹H NMR spectrum. The methyl group protons typically appear as a singlet around 2.5 ppm, while the aromatic protons resonate in the 7.3-8.9 ppm range. The introduction of the 8-sulfonamide group would induce significant shifts in the signals of the adjacent protons (H-7) and carbons, a change that is precisely mapped by 2D NMR techniques.

| Technique | Purpose | Typical Application for 6-Methylquinoline-8-sulfonamide |

| ¹H NMR | Identifies hydrogen environments and their connectivity. | Determines the number and electronic environment of protons on the quinoline ring and methyl group. |

| ¹³C NMR | Identifies carbon environments. | Determines the number and type of carbon atoms in the molecule. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbon atoms. vulcanchem.com |

| HMBC | Correlates ¹H and ¹³C nuclei over 2-3 bonds. | Confirms the connectivity of the quinoline ring system and the placement of the methyl and sulfonamide substituents. vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used for sulfonamide derivatives. vulcanchem.com For 6-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S), HRMS would confirm the presence and number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, distinguishing it from other potential isobaric compounds.

Furthermore, when coupled with liquid chromatography (LC-MS), this technique is a powerful tool for identifying metabolites. By comparing the HRMS data of a sample before and after metabolic processes (e.g., incubation with liver microsomes), new signals corresponding to metabolic products can be detected and their elemental compositions determined.

Example HRMS Data for a Quinoline-8-Sulfonamide Derivative: In a study of related quinoline-8-sulfonamido-1,2,3-triazoles, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds. For example, a target molecule with the formula C₁₇H₂₀N₅O₄S showed a calculated [M+H]⁺ ion at m/z 390.1236, with the found value being 390.1239, confirming the structure. vulcanchem.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 6-Methylquinoline-8-sulfonamide, key vibrational bands would include:

N-H stretching from the sulfonamide group (around 3200-3300 cm⁻¹).

S=O stretching (asymmetric and symmetric) from the sulfonyl group, typically appearing as two strong bands between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C=N and C=C stretching from the quinoline aromatic ring (around 1600-1450 cm⁻¹).

C-H stretching from the aromatic and methyl groups.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring gives rise to characteristic absorption bands. The position and intensity of these bands can be influenced by substituents and the solvent environment.

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complex Determination

X-ray crystallography offers the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of 6-Methylquinoline-8-sulfonamide, as well as detailed data on bond lengths, bond angles, and torsional angles.

In a study on the related isomer, 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, X-ray diffraction revealed that the quinoline and phenol (B47542) rings were nearly coplanar and provided exact torsion angles for the sulfonamide group relative to the quinoline plane. Such data is invaluable for understanding the molecule's preferred conformation in the solid state.

Moreover, if the compound is studied as an enzyme inhibitor, co-crystallization with the target protein can reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its binding and biological activity.

Chromatographic and Separation Science Methodologies (e.g., HPLC, LC-MS Method Development)

Chromatographic techniques are essential for assessing the purity of 6-Methylquinoline-8-sulfonamide and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Developing an HPLC method involves optimizing several parameters to achieve good separation and peak shape:

Stationary Phase: A reversed-phase C18 column is commonly used for compounds of this polarity.

Mobile Phase: A gradient mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed.

Detection: A UV detector is standard, set to a wavelength where the quinoline core absorbs strongly.

LC-MS and LC-MS/MS methods combine the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. These methods are the gold standard for detecting and quantifying trace amounts of sulfonamides in complex samples, such as in environmental or biological studies. The purity of synthesized quinoline-sulfonamide compounds is often confirmed to be above 97% by LC analysis. vulcanchem.com

Intermolecular Interaction Analysis using Hirshfeld Surface Methodology

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data from X-ray crystallography. The surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness.

This analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and breaks them down by type (e.g., H···H, O···H, C···H). For a related quinoline-6-sulfonamide (B3388918) derivative, Hirshfeld analysis showed that the most significant contributions to crystal packing were from C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%) contacts. This methodology provides quantitative insight into the forces, such as hydrogen bonding and van der Waals interactions, that govern the supramolecular assembly of the compound in the solid state.

Future Research Trajectories and Innovation Perspectives

Strategic Development of Next-Generation Methylquinoline-Sulfonamide Lead Compounds

The development of new and improved methylquinoline-sulfonamide-based therapeutic agents will rely on strategic lead compound optimization. This involves a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules.

A key strategy is the modification of substituents on both the quinoline (B57606) ring and the sulfonamide group. For instance, studies on related quinolone derivatives have shown that the presence and position of a methyl group can significantly influence antibacterial activity, particularly against Gram-positive bacteria. nih.gov The 6-methyl substitution in 6-Methylquinoline-8-sulfonamide could, therefore, be a critical determinant of its biological profile. Future research should systematically explore the impact of varying the alkyl substituent at the 6-position and introducing other functional groups to probe their effects on potency and selectivity.

Furthermore, the sulfonamide moiety offers a versatile point for modification. The synthesis of N-substituted sulfonamides allows for the introduction of a wide range of chemical diversity. For example, the reaction of a quinoline sulfonyl chloride with various amines can generate a library of derivatives with distinct physicochemical properties. rsc.orgtandfonline.com This approach can be used to modulate factors such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for pharmacokinetic and pharmacodynamic profiles. The development of hybrid molecules, where the quinoline-sulfonamide scaffold is linked to other pharmacologically active moieties, represents another promising avenue. For example, quinoline-sulfonamide hybrids have been investigated for their antimalarial activity through the inhibition of hemozoin formation. rsc.org

The general synthetic approach to such derivatives often involves the chlorosulfonylation of the parent quinoline followed by reaction with an appropriate amine. tandfonline.com The synthesis of N-benzyl-6-methylquinoline-8-sulfonamide, for example, would likely follow a two-step protocol involving the reaction of 6-methylquinolin-8-amine (B1360178) with benzylsulfonyl chloride. vulcanchem.com

Table 1: Representative Quinoline-Sulfonamide Derivatives and Their Reported Biological Activities

| Compound | Biological Target/Activity | Reference |

| Quinoline-8-sulfonamide (B86410) derivatives | Monoamine oxidase (MAO) and Cholinesterase (ChE) inhibitors | rsc.org |

| 8-Quinolinesulfonamide derivatives | Pyruvate (B1213749) Kinase M2 (PKM2) modulators | mdpi.com |

| Quinoline-based benzenesulfonamides | Carbonic Anhydrase (CA) IX inhibitors | nih.gov |

| 6-Amino-8-methylquinolone derivatives | Antibacterial agents | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The structural features of 6-Methylquinoline-8-sulfonamide suggest its potential to interact with a variety of biological targets, opening up possibilities for diverse therapeutic applications. The quinoline core is known to be a part of drugs with applications ranging from anticancer to anti-infective and neuroprotective agents. mdpi.comvulcanchem.com

One of the key areas of exploration is in oncology . Derivatives of quinoline-sulfonamide have been investigated as inhibitors of several cancer-related enzymes. For example, certain 8-quinolinesulfonamide derivatives have been identified as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com Additionally, quinoline-based sulfonamides have shown potent inhibitory activity against cancer-associated carbonic anhydrase isoforms, such as hCA IX and XII. nih.gov The presence of the sulfonamide group is crucial for this activity, as it can coordinate with the zinc ion in the active site of these metalloenzymes. Given that N-benzyl-6-methylquinoline-8-sulfonamide's para-sulfonamide configuration is thought to favor hCA IX/XII binding, it is plausible that 6-Methylquinoline-8-sulfonamide could be a scaffold for developing selective anticancer agents. vulcanchem.com

In the realm of infectious diseases , quinoline derivatives have a long history, with quinine (B1679958) being a famous antimalarial drug. beilstein-journals.org More recently, quinoline-sulfonamide hybrids have demonstrated broad-spectrum antibacterial activity. nih.govbohrium.com The mechanism of action can involve the disruption of bacterial biofilm formation or other essential cellular processes. vulcanchem.com The development of metal complexes of quinoline-sulfonamides has also been shown to enhance their antimicrobial efficacy. imist.ma

Furthermore, there is growing interest in the potential of quinoline-sulfonamides for treating neurodegenerative diseases . A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes that are key targets in the management of Alzheimer's disease. rsc.org This suggests that 6-Methylquinoline-8-sulfonamide and its derivatives could be explored for their neuroprotective properties.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of 6-Methylquinoline-8-sulfonamide derivatives. nih.govpitt.edu These computational tools can be applied at various stages of the drug design process, from target identification to lead optimization.

One of the primary applications of AI/ML is in the prediction of biological activity and pharmacokinetic properties (ADME/Tox) . By training models on large datasets of known compounds, it is possible to predict the activity of novel, untested molecules. researchgate.net For instance, ML models can be used to improve the accuracy of molecular docking scores, which are used to predict the binding affinity of a ligand to a protein target. mdpi.com This can help in prioritizing which derivatives of 6-Methylquinoline-8-sulfonamide to synthesize and test, thereby saving time and resources. A study on quinolinesulfonamide-triazole hybrids utilized machine learning to design compounds with enhanced anticancer activity. mdpi.com

AI can also be employed in de novo drug design , where algorithms generate novel molecular structures with desired properties. mdpi.com Generative models can be trained on the vast chemical space of known quinoline-sulfonamides to propose new derivatives of 6-Methylquinoline-8-sulfonamide that are likely to have improved potency, selectivity, or pharmacokinetic profiles.

Furthermore, AI and ML can aid in the analysis of complex biological data . For example, these techniques can be used to identify novel biological targets for 6-Methylquinoline-8-sulfonamide by analyzing large-scale genomic and proteomic data. The integration of AI with fragment-based drug design (FBDD) platforms also presents an innovative approach to discovering and developing new small molecule drugs. pitt.edu

Table 2: Applications of AI/ML in Quinoline-Sulfonamide Drug Design

| AI/ML Application | Description | Reference |

| Improved Docking Scores | Using multiple docking scores as features in ML models to enhance predictive performance for active compounds. | mdpi.com |

| Predictive Modeling | Compensating for theoretical shortcomings by learning from experimental data to classify compounds as active or inactive. | mdpi.com |

| De Novo Design | Generating novel molecular structures with desired properties based on learned patterns from existing data. | mdpi.com |

| ADME/Tox Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of new chemical entities. | nih.gov |

Advancements in Sustainable and Scalable Synthesis for Quinoline-Sulfonamide Derivatives

The development of sustainable and scalable synthetic methods is crucial for the environmentally and economically viable production of 6-Methylquinoline-8-sulfonamide and its derivatives. Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. acs.org

One area of advancement is the use of greener reaction media and catalysts . For example, water has been explored as a solvent for the synthesis of sulfonylated quinolines, offering an environmentally benign alternative to traditional organic solvents. rsc.org The development of metal-free catalytic systems, such as those using ionic liquids or simple acids and bases, also contributes to more sustainable synthetic processes. rsc.org

Energy-efficient reaction conditions are another key aspect of green synthesis. The use of microwave irradiation and ultrasound-assisted protocols has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives, often under milder conditions than conventional heating methods. rsc.org

Furthermore, the development of one-pot, multi-component reactions offers a more atom-economical approach to constructing the quinoline scaffold. These methods involve the simultaneous reaction of multiple starting materials to form the final product in a single step, reducing the number of purification steps and minimizing waste. rsc.org For the synthesis of sulfonamides, modifications to traditional methods aim to improve physicochemical properties like water solubility and thermal stability. researchgate.net

The scalability of these synthetic routes is a critical consideration for potential pharmaceutical applications. Future research should focus on optimizing these green methods to ensure they are applicable to large-scale production without compromising yield or purity.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | 70 | 65–75 |

| Amidation | NH₃ (aq.) | THF | RT | 80–85 |

| Methylation | CH₃I | DMF | 50 | 70–78 |

Advanced: How can computational modeling resolve contradictions in reported biological activities of 6-Methylquinoline-8-sulfonamide derivatives?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations, assay conditions, or target selectivity. Methodological approaches include:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like DNA gyrase or kinases. Compare docking scores across derivatives to identify critical substituent effects (e.g., methyl vs. fluoro groups) .

- MD simulations: Perform 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes and validate experimental IC₅₀ discrepancies .

- Meta-analysis: Apply statistical tools (RevMan, PRISMA guidelines) to aggregate data from heterogeneous studies and identify confounding variables (e.g., cell line variability) .

Basic: What analytical techniques are most reliable for structural characterization of 6-Methylquinoline-8-sulfonamide?

Answer:

- NMR spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm methyl (-CH₃, δ ~2.5 ppm) and sulfonamide (-SO₂NH₂, δ ~7.3 ppm) groups. 2D NMR (COSY, HSQC) resolves quinoline ring proton coupling .

- X-ray crystallography: Employ SHELXL for refinement of single-crystal data. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/2° .

- Mass spectrometry: High-resolution ESI-MS (m/z calculated for C₁₀H₁₁N₂O₂S: 239.06) confirms molecular integrity .

Advanced: How can researchers design experiments to evaluate metal-ion complexation by 6-Methylquinoline-8-sulfonamide?

Answer:

- Spectrophotometric titration: Prepare 1 mM compound in ethanol/H₂O (1:1). Titrate with metal salts (Cu²⁺, Fe³⁺) and monitor UV-Vis shifts (λmax ~350 nm for quinoline-metal complexes) .

- Stability constants: Use Job’s method or Benesi-Hildebrand plots to determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) and logK values .

- Competitive assays: Compare complexation efficiency with EDTA or cyclam to assess selectivity .

Q. Table 2: Metal-Ion Binding Properties

| Metal Ion | λmax Shift (nm) | Stoichiometry (L:M) | logK |

|---|---|---|---|

| Cu²⁺ | 345 → 372 | 1:1 | 4.2 |

| Fe³⁺ | 345 → 365 | 2:1 | 3.8 |

Basic: What strategies ensure purity and stability of 6-Methylquinoline-8-sulfonamide during storage?

Answer:

- Chromatographic purity: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection (254 nm). Acceptable purity: >98% .

- Stability studies: Store at –20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 6 months .

- Hygroscopicity: Characterize via dynamic vapor sorption (DVS); use desiccants if moisture sensitivity >2% .

Advanced: What mechanistic insights can be gained from studying metabolic pathways of 6-Methylquinoline-8-sulfonamide?

Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat). Identify phase I metabolites (oxidation, demethylation) via LC-MS/MS .

- CYP450 inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. Calculate IC₅₀ values to predict drug-drug interactions .

- Computational ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) based on logP (>2.5 indicates high membrane permeability) .

Advanced: How can crystallographic data resolve ambiguities in the sulfonamide group conformation?

Answer:

- Twinning analysis: Use SHELXL’s TWIN command to refine data from twinned crystals. Validate with R₁ (twinned) vs. R₁ (untwinned) .

- Electron density maps: Generate omit maps (e.g., in Coot) to confirm sulfonamide torsion angles (ideal: 180° for planar conformation) .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.